Ac-Exatecan Ac-Exatecan
Brand Name: Vulcanchem
CAS No.:
VCID: VC16624825
InChI: InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m0/s1
SMILES:
Molecular Formula: C26H24FN3O5
Molecular Weight: 477.5 g/mol

Ac-Exatecan

CAS No.:

Cat. No.: VC16624825

Molecular Formula: C26H24FN3O5

Molecular Weight: 477.5 g/mol

* For research use only. Not for human or veterinary use.

Ac-Exatecan -

Specification

Molecular Formula C26H24FN3O5
Molecular Weight 477.5 g/mol
IUPAC Name N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide
Standard InChI InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m0/s1
Standard InChI Key SRCUCWPOTBGIQM-QYBDOPJKSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O

Introduction

Mechanism of Action: Topoisomerase I Inhibition and DNA Damage

Ac-Exatecan exerts its anticancer effects via the same mechanism as Exatecan: trapping topoisomerase I-DNA cleavage complexes, thereby preventing DNA religation and inducing double-strand breaks during replication . Compared to other camptothecins like irinotecan and topotecan, Exatecan—and by extension Ac-Exatecan—demonstrates superior potency, with an IC<sub>50</sub> of 2.2 μM for topoisomerase I inhibition .

Preclinical Efficacy and Pharmacokinetics

In Vitro Potency

Exatecan, the active form of Ac-Exatecan, exhibits broad-spectrum activity against 32 cancer cell lines, including breast, gastric, lung, and ovarian malignancies . In irinotecan-resistant models, Exatecan maintained efficacy at concentrations 3–5-fold lower than those required for SN-38, underscoring its resistance-breaking potential .

In Vivo Performance

Mouse xenograft studies highlight Ac-Exatecan’s utility in ADC formulations. For example, a HER2-targeting ADC with Ac-Exatecan payload demonstrated 90% tumor regression in gastric cancer models, with no signs of interstitial lung disease—a common toxicity associated with other topoisomerase inhibitors . Additionally, PEGylated Exatecan conjugates, designed for prolonged circulation, achieved complete tumor suppression in BRCA1-deficient MX-1 models after a single dose .

Table 2: Antitumor Activity of Exatecan-Based Therapies

ModelRegimenOutcome
MX-1 (BRCA1-deficient)PEG-Exatecan (10 μmol/kg)Complete suppression for 40 days
HER2+ gastric cancerHER2-ADC (Exatecan payload)90% tumor regression
Pgp-overexpressing leukemiaExatecan monotherapyIC<sub>50</sub> = 0.8 nM

Advancements in ADC Technology and Clinical Translation

Linker Innovations

ADC Therapeutics’ hydrophilic linker system represents a breakthrough in Ac-Exatecan delivery. By enabling traceless payload release, this technology minimizes aggregation and improves pharmacokinetics . The linker’s β-eliminative cleavage mechanism ensures precise activation within tumors, reducing systemic exposure and toxicity .

Synergy with DNA Damage Response Inhibitors

Recent studies demonstrate that PEG-Exatecan synergizes with PARP and ATR inhibitors. In MX-1 xenografts, a single dose of PEG-Exatecan (2.5 μmol/kg) combined with talazoparib (PARPi) induced significant tumor regression, while pairing with VX970 (ATRi) resulted in synthetic lethality . These findings position Ac-Exatecan-based therapies as backbone regimens for combination approaches.

Comparative Analysis with Other Topoisomerase Inhibitors

Table 3: Exatecan vs. Other Topoisomerase I Inhibitors

ParameterExatecanIrinotecan (SN-38)Topotecan
Topo I IC<sub>50</sub>2.2 μM6.5 μM22 μM
Pgp SubstrateNoYesYes
Bystander EffectHighLowModerate
Clinical UseADC payloadColorectal cancerOvarian cancer

Future Directions and Challenges

While Ac-Exatecan has shown promise in preclinical models, clinical validation is ongoing. Key challenges include optimizing linker-drug ratios in ADCs and mitigating residual toxicities. The integration of Ac-Exatecan into bispecific ADCs or dual-payload conjugates could further enhance efficacy. Additionally, biomarker-driven trials are needed to identify patients most likely to benefit from Exatecan-based therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator